molecular formula C10H6ClNO3 B421549 2-(2-Chloro-4-nitrophenyl)furan

2-(2-Chloro-4-nitrophenyl)furan

Cat. No.: B421549
M. Wt: 223.61g/mol
InChI Key: XTOCNTPPZLDXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-4-nitrophenyl)furan is a heterocyclic compound featuring a furan ring linked to a substituted phenyl group. The phenyl substituents include a chlorine atom at the ortho (2nd) position and a nitro group at the para (4th) position. The furan ring, a five-membered aromatic oxygen heterocycle, is electron-rich, enabling interactions with biological targets or metal ions .

Properties

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61g/mol

IUPAC Name

2-(2-chloro-4-nitrophenyl)furan

InChI

InChI=1S/C10H6ClNO3/c11-9-6-7(12(13)14)3-4-8(9)10-2-1-5-15-10/h1-6H

InChI Key

XTOCNTPPZLDXRT-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

C1=COC(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

2-(2-Bromo-4-chloro-6-nitrophenyl)furan

Structural Differences :

  • Substituents : Bromine replaces chlorine at the 2nd position, and an additional nitro group is present at the 6th position on the phenyl ring (vs. 4th in the target compound).
  • Molecular Weight : Higher due to bromine (atomic weight ~80 vs. ~35 for chlorine) and the extra nitro group.

Other Substituted Phenyl Furans

lists furan derivatives with substituents like trimethylsilyl and acetoxyethyl groups. While structurally distinct, these highlight the diversity of furan-based compounds:

  • Electronic Effects : Silyl groups (e.g., trimethylsilyl) are electron-donating, contrasting with the electron-withdrawing chloro/nitro groups in the target compound.
  • Applications : Primarily used in organic synthesis (e.g., Diels-Alder reactions) rather than pharmaceuticals .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents (Phenyl Positions) Key Functional Groups Applications
2-(2-Chloro-4-nitrophenyl)furan 2-Cl, 4-NO₂ Chloro, Nitro Pharma intermediates
2-(2-Bromo-4-chloro-6-nitrophenyl)furan 2-Br, 4-Cl, 6-NO₂ Bromo, Chloro, Nitro Pharma/fine chemicals
3-(Trimethylsilyl)ethyl furan derivatives Variable silyl/acetoxy groups Silyl, Acetoxy Organic synthesis

Table 2: Analytical Methods for Key Compounds

Compound HPLC GCMS NMR LCMS
2-(2-Chloro-4-nitrophenyl)furan Yes Yes Yes Yes
2-(2-Bromo-4-chloro-6-nitrophenyl)furan Yes Yes Yes Yes

Research Findings

  • Substituent Position Impact : Nitro groups at para positions (e.g., 4th in the target compound) enhance resonance stabilization compared to meta or ortho positions, affecting stability and reactivity .
  • Synthetic Challenges : Bromo-substituted analogs require stringent reaction conditions to avoid polybromination, whereas chloro derivatives are more straightforward to synthesize .

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